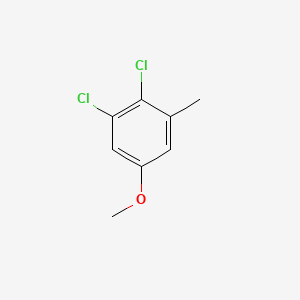

1,2-Dichloro-5-methoxy-3-methylbenzene

Description

1,2-Dichloro-5-methoxy-3-methylbenzene (CAS: Not explicitly listed in provided evidence) is a substituted benzene derivative featuring chlorine atoms at the 1 and 2 positions, a methoxy group (-OCH₃) at position 5, and a methyl group (-CH₃) at position 3. This compound’s structure combines electron-withdrawing (chlorine) and electron-donating (methoxy, methyl) substituents, which influence its reactivity, solubility, and applications.

Propriétés

IUPAC Name |

1,2-dichloro-5-methoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNDZXZRTDXDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696770 | |

| Record name | 1,2-Dichloro-5-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112369-07-0 | |

| Record name | 1,2-Dichloro-5-methoxy-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1,2-Dichloro-5-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 5-methoxy-3-methylbenzene, where chlorine atoms are introduced into the benzene ring in the presence of a catalyst such as iron(III) chloride . The reaction conditions usually involve maintaining a controlled temperature to ensure selective chlorination at the desired positions on the benzene ring.

Industrial production methods may involve multi-step synthesis processes, including the protection of functional groups, selective chlorination, and subsequent deprotection steps to yield the final product .

Analyse Des Réactions Chimiques

1,2-Dichloro-5-methoxy-3-methylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can convert the chlorine atoms to hydrogen atoms under specific conditions.

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various substituted benzene derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of 1,2-Dichloro-5-methoxy-3-methylbenzene can yield nitro derivatives, while sulfonation can produce sulfonic acid derivatives .

Applications De Recherche Scientifique

1,2-Dichloro-5-methoxy-3-methylbenzene is utilized in several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: This compound can be used as a probe to investigate the interactions of chlorinated aromatic compounds with biological systems.

Medicine: Research into the pharmacological properties of chlorinated benzene derivatives includes exploring their potential as therapeutic agents.

Mécanisme D'action

The mechanism of action of 1,2-Dichloro-5-methoxy-3-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and methoxy group influence the electron density on the benzene ring, making it more reactive towards electrophiles . The compound can form intermediates such as benzenonium ions, which undergo further reactions to yield substituted products .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 1,2-Dichloro-5-methoxy-3-methylbenzene with structurally or functionally related compounds from the provided evidence (Table 1).

Table 1: Key Compounds for Comparison

Structural and Functional Differences

Substituent Effects Electron-Donating vs. Withdrawing Groups: The methoxy and methyl groups in 1,2-Dichloro-5-methoxy-3-methylbenzene enhance electron density at the benzene ring compared to o-dichlorobenzene (electron-withdrawing Cl only). This difference may increase susceptibility to electrophilic substitution reactions .

Physical Properties Solubility: The methoxy group likely improves solubility in polar solvents compared to o-dichlorobenzene (non-polar solvent preference). Boiling/Melting Points: Methyl and methoxy substituents may elevate boiling points relative to dichlorobenzenes but lower them compared to dichlorophenols (due to hydrogen bonding in the latter) .

Applications and Toxicity Utility: Unlike dichlorophenols (used as antiseptics) or dichloroethane (industrial solvent), 1,2-Dichloro-5-methoxy-3-methylbenzene’s substituents suggest niche applications in synthetic chemistry, such as intermediates for herbicides or dyes. Environmental Impact: Chlorinated benzenes are often persistent pollutants; however, the methoxy group may enhance biodegradability compared to o-dichlorobenzene .

Activité Biologique

1,2-Dichloro-5-methoxy-3-methylbenzene, also known as Dichloroanisole , is an organic compound with the molecular formula . This compound has garnered attention in various fields of research due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

1,2-Dichloro-5-methoxy-3-methylbenzene features a benzene ring with two chlorine atoms at the 1 and 2 positions, a methoxy group at the 5 position, and a methyl group at the 3 position. The presence of these substituents significantly influences its reactivity and biological interactions.

The biological activity of 1,2-Dichloro-5-methoxy-3-methylbenzene can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. For example, it may influence the function of cytochrome P450 enzymes involved in drug metabolism.

- Cellular Signaling : It can modulate signaling pathways related to inflammation and cell proliferation. Its structural similarity to other bioactive compounds suggests that it may act as a ligand for specific receptors.

Antimicrobial Activity

Research indicates that 1,2-Dichloro-5-methoxy-3-methylbenzene exhibits antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential use as a disinfectant or preservative in pharmaceutical formulations.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. It has been found to induce apoptosis in human breast cancer cells (MCF-7), highlighting its potential as an anticancer agent. The mechanism involves the activation of caspase pathways leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of 1,2-Dichloro-5-methoxy-3-methylbenzene against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, demonstrating significant antibacterial activity .

Study 2: Cancer Cell Line Analysis

In another investigation published in Toxicology Reports, researchers explored the cytotoxic effects on MCF-7 breast cancer cells. The study reported that treatment with 50 µM of the compound resulted in a reduction of cell viability by approximately 60%, indicating strong anticancer properties .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.